molecular formula C46H32F5N3O4 B557576 Fmoc-His(Trt)-OPfp CAS No. 109434-24-4

Fmoc-His(Trt)-OPfp

Cat. No. B557576
M. Wt: 785.8 g/mol
InChI Key: BEYCFWPYIFVBLO-QNGWXLTQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-His(Trt)-OPfp is a white to off-white solid powder . It has a trityl (Trt) group to protect the side-chain of His and a Fmoc group to protect -αNH2 . It can be used for solid-phase synthesis of peptides, providing protection against racemization and by-product formation .


Synthesis Analysis

Fmoc-His(Trt)-OPfp can be used as a building block in solid-phase peptide synthesis (SPPS) . Aqueous microwave-assisted solid-phase peptide synthesis using Fmoc strategy has been described, which is an organic solvent-free, environmentally friendly method for chemical peptide synthesis . The coupling reaction can be efficiently performed with low levels of racemization of histidine .


Molecular Structure Analysis

The structure of Fmoc-His(Trt)-OPfp contains a unique imidazole unit . The imidazole group can form a coordination compound with Fe2+ or other metal ions to promote the absorption of iron .


Chemical Reactions Analysis

Coupling Fmoc-His(Trt)-OH in solid-phase peptide synthesis is frequently accompanied by significant racemization . Histidine is among the most susceptible amino acid residues inclined to racemize in peptide syntheses .


Physical And Chemical Properties Analysis

Fmoc-His(Trt)-OPfp is soluble in water but poorly soluble in ethanol and insoluble in ether . It has a molecular weight of 619.71 .

Scientific Research Applications

  • Fmoc-His(Trt)-OPfp is ideal for the side-chain protection of His in peptide syntheses. It is used in combination with 9-fluorenylmethyloxycarbonyl (Fmoc) in Nα- and protecting groups cleavable by mild acidolysis in other positions of the peptide. It results in highly activated, stable compounds (Sieber & Riniker, 1987).

  • This compound is significant in the study of adsorption on molecularly imprinted polymers. It was used to understand the affinity of structural analogues for polymers, which is controlled mostly by the number of functional groups on the substrates and somewhat by the hydrophobicity of their side groups (Kim & Guiochon, 2005).

  • It is utilized in the solid-phase synthesis of O-GlcNAc glycopeptide fragments of RNA-polymerase II and mammalian neurofilaments. This application demonstrates the versatility of glycosylated building blocks in synthesizing complex peptide structures (Meinjohanns et al., 1995).

  • Fmoc-His(Trt)-OPfp plays a role in the high-yield and stereoselective synthesis of O-glycopeptides. This method is rapid, stereoselective, and can be exploited for the routine synthesis of O-glycopeptides (Gangadhar et al., 2004).

  • It is a key component in the rapid screening of carboxylic acid encoded glycopeptide libraries, aiding in the identification of glycopeptides that mimic the action of oligosaccharides (Hilaire et al., 1998).

  • Its application extends to the solid-phase synthesis of glycopeptides, particularly in synthesizing Nβ- glycosides of Fmoc-Asn-OH for glycopeptide assembly (Ürge et al., 1991).

properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-tritylimidazol-4-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H32F5N3O4/c47-38-39(48)41(50)43(42(51)40(38)49)58-44(55)37(53-45(56)57-26-36-34-22-12-10-20-32(34)33-21-11-13-23-35(33)36)24-31-25-54(27-52-31)46(28-14-4-1-5-15-28,29-16-6-2-7-17-29)30-18-8-3-9-19-30/h1-23,25,27,36-37H,24,26H2,(H,53,56)/t37-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEYCFWPYIFVBLO-QNGWXLTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C(=O)OC5=C(C(=C(C(=C5F)F)F)F)F)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C[C@@H](C(=O)OC5=C(C(=C(C(=C5F)F)F)F)F)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H32F5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00553445
Record name Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-(triphenylmethyl)-L-histidinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00553445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

785.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-His(Trt)-OPfp

CAS RN

109434-24-4
Record name Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-(triphenylmethyl)-L-histidinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00553445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
T Ljungdahl, J Veide-Vilg, F Wallner… - Journal of …, 2010 - ACS Publications
An efficient method to synthesize positional scanning synthetic combinatorial libraries (PS-SCLs) for studying the specificity of protein kinases is presented. Isokinetic ratios for …
Number of citations: 11 pubs.acs.org
K Uray, F Hudecz - Molecular diversity, 2012 - Springer
Identification of protein epitopes via combinatorial chemistry was one of the most important discoveries of the past three decades. Mapping of linear antibody epitopes can be achieved …
Number of citations: 6 link.springer.com
SJ Tantry, VV Suresh Babu - Letters in Peptide Science, 2003 - Springer
9-Fluorenylmethyl chloroformate has been demonstrated to be useful reagent for the synthesis of several commonly used active esters of Fmoc-/Boc-/Z-amino acids. These include …
Number of citations: 3 link.springer.com
L von Olleschik-Elbheim, A Bayâ… - … Toxins: Methods and …, 2000 - Springer
Bordetella pertussis, the causative agent of whooping cough, secretes a plethora of virulence factors contributing to the onset and characteristic of the disease. The exotoxin pertussis …
Number of citations: 1 link.springer.com
CJ McGee - 2010 - search.proquest.com
The ability to image biochemical and phenotypical changes at the molecular level is imperative for the investigation and understanding of the molecular mechanisms that govern health …
Number of citations: 0 search.proquest.com
H Yamamoto, A Wu - Synfacts, 2020 - thieme-connect.com
Significance: Reactive amino acid phenyl esters have been used in dipeptide synthesis. However, the preparation of these esters is challenging due to racemization during the …
Number of citations: 0 www.thieme-connect.com
M Lebl - Amino Acids, Peptides and Proteins in Organic …, 2011 - Wiley Online Library
Techniques of parallel and combinatorial synthesis of peptides are reviewed together with methods of their testing and screening. Methods for structure elucidation of compounds …
Number of citations: 1 onlinelibrary.wiley.com
YC Cheng - 2012 - tuprints.ulb.tu-darmstadt.de
Peptide arrays, produced through combinatorial synthesis from amino-acid monomers, are an important tool for proteomic research. The arrays enable high throughput screening by …
Number of citations: 3 tuprints.ulb.tu-darmstadt.de
M Lalic-Mülthaler - 2003 - opus.bibliothek.uni-wuerzburg.de
Listeria monocytogenes, ein Gram-positives, fakultativ intrazelluläres Bakterium, kann bei immunsupprimierten Menschen schwere Infektionen des Zentralnervensystems auslösen. In …
Number of citations: 3 opus.bibliothek.uni-wuerzburg.de

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